1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHHMSJSOJFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]
Biological Activity
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C12H16ClN2O2S
- Molecular Weight: 300.78 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit enzymes involved in critical signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Receptor Modulation: The dimethylamino group allows for hydrogen bonding and electrostatic interactions, which may modulate receptor activity, particularly with muscarinic acetylcholine receptors (M3R) implicated in cancer progression .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study focusing on the cytotoxicity of related sulfonamide compounds found that this compound exhibited significant apoptotic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
- Mechanistic Insights : Research indicated that compounds with similar structures could affect the M3 muscarinic receptor pathways, leading to enhanced cell survival and proliferation in cancer models. This suggests a potential role for this compound in targeted cancer therapies.
Comparative Analysis with Related Compounds
A comparison between this compound and structurally similar compounds reveals unique aspects of its biological activity:
| Compound | Notable Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | Contains bromine; primarily antibacterial activity | Limited anticancer properties |
| N-[1-(3-chlorophenyl)ethyl]methanesulfonamide | Lacks dimethylamino group; used as a reference | Lower cytotoxicity compared to target compound |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares a methanesulfonamide backbone with several analogs but differs in substituent positioning and functional groups. Key comparisons are summarized below:
Key Observations :
- The dual halogenation in (Cl and F) likely increases metabolic stability due to stronger electron-withdrawing effects.
- Side Chain Influence: The 2-(dimethylamino)ethyl group in the target and introduces a tertiary amine, which can improve aqueous solubility via protonation at physiological pH. This feature is absent in , which may limit bioavailability.
- Molecular Weight : The target compound has a higher molecular weight (~290.8 g/mol) compared to (220.7 g/mol), aligning with typical drug-like properties (MW < 500).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between a chlorophenyl methanesulfonyl chloride intermediate and a dimethylaminoethylamine derivative. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps), using anhydrous solvents (e.g., dichloromethane), and employing bases like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; dimethylaminoethyl protons at δ 2.2–2.8 ppm).
- IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- HPLC/GC : Monitor reaction progress and purity using C18 columns (acetonitrile/water mobile phase) or GC-MS with electron ionization .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen for antimicrobial activity using microdilution assays (MIC determination against Gram-positive/negative bacteria) or antiproliferative effects via MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cell lines). Use DMSO as a solvent control and validate results with positive controls like cisplatin or ampicillin .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and binding affinity of this sulfonamide derivative?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Optimize force fields for sulfonamide-protein hydrogen bonding and π-π stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. What strategies resolve contradictory biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- SAR Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl analogs) to identify critical pharmacophores.
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to validate trends .
Q. How can X-ray crystallography elucidate the compound’s supramolecular interactions?
- Methodology : Grow single crystals via slow evaporation (acetone/water mixture). Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and solve structures using SHELX. Analyze hydrogen bonds (N–H···O=S) and π-stacking (chlorophenyl vs. dimethylaminoethyl groups) to correlate packing motifs with solubility .
Q. What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; quantify plasma levels via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability.
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
